![molecular formula C25H26O4 B5160269 [4-[4-(2-Ethoxyphenoxy)butoxy]phenyl]-phenylmethanone](/img/structure/B5160269.png)
[4-[4-(2-Ethoxyphenoxy)butoxy]phenyl]-phenylmethanone
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Overview
Description
[4-[4-(2-Ethoxyphenoxy)butoxy]phenyl]-phenylmethanone: is an organic compound with a complex structure that includes multiple aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages and aromatic rings.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, [4-[4-(2-Ethoxyphenoxy)butoxy]phenyl]-phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: In medicine, derivatives of this compound are being investigated for their pharmacological properties. Studies are focused on their potential use in treating diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [4-[4-(2-Ethoxyphenoxy)butoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
[4-(2-Ethoxyphenoxy)butoxy]benzene: Similar structure but lacks the phenylmethanone moiety.
[4-(2-Ethoxyphenoxy)butoxy]phenylmethanol: Similar structure but with a hydroxyl group instead of the carbonyl group.
Uniqueness: The presence of both ether linkages and a phenylmethanone moiety in [4-[4-(2-Ethoxyphenoxy)butoxy]phenyl]-phenylmethanone makes it unique. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
IUPAC Name |
[4-[4-(2-ethoxyphenoxy)butoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-2-27-23-12-6-7-13-24(23)29-19-9-8-18-28-22-16-14-21(15-17-22)25(26)20-10-4-3-5-11-20/h3-7,10-17H,2,8-9,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBPBXTYXOTMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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